2-(3,4-Dimethylphenoxy)butanoic acid

Description

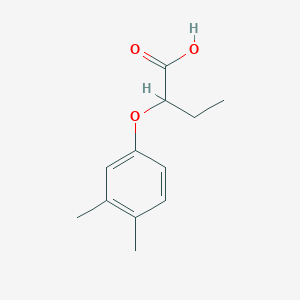

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-11(12(13)14)15-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWGQBBWAMFZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390583 | |

| Record name | 2-(3,4-dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25140-78-7 | |

| Record name | 2-(3,4-dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Obscurity: A Technical Overview of 2-(3,4-Dimethylphenoxy)butanoic Acid and its Chemical Class

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the available scientific knowledge surrounding the chemical compound 2-(3,4-Dimethylphenoxy)butanoic acid . Despite its discrete presence in chemical databases, a thorough investigation of scientific literature and patent databases reveals a notable absence of dedicated research concerning its discovery, historical development, and specific biological activities. Consequently, this document provides a comprehensive overview of the broader class of phenoxyalkanoic acids, the chemical family to which this compound belongs. By examining the synthesis, structure-activity relationships, and known biological functions of related compounds, we can infer the scientific context and potential significance of this particular molecule. This guide serves as a foundational resource for researchers interested in the potential applications of novel phenoxyalkanoic acid derivatives.

Introduction: The Enigmatic Profile of this compound

This compound, identified by the CAS number 25140-78-7, is a small molecule whose scientific footprint is largely confined to chemical supplier catalogs and compound databases. As of the latest literature review, there are no prominent publications detailing its synthesis, discovery, or evaluation as a bioactive agent. This suggests that the compound may exist as a synthetic intermediate, a component of a chemical library for high-throughput screening, or a subject of proprietary, unpublished research.

The core structure, a butanoic acid moiety linked to a 3,4-dimethylphenoxy group via an ether bond, places it firmly within the well-established class of phenoxyalkanoic acids. This family of compounds has a rich history of scientific investigation, revealing a wide spectrum of biological activities. Prominent members of this class have been developed as herbicides, anti-inflammatory agents, and lipid-lowering drugs. Therefore, to understand the potential role and scientific interest in this compound, a detailed examination of its chemical relatives is essential.

General Synthesis of Phenoxyalkanoic Acids: A Methodological Overview

The synthesis of phenoxyalkanoic acids is typically achieved through a straightforward and well-documented Williamson ether synthesis. This method involves the reaction of a substituted phenol with an α-haloalkanoic acid ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Experimental Protocol: A Representative Synthesis

A generalized protocol for the synthesis of a phenoxyalkanoic acid, such as this compound, is as follows:

-

Deprotonation of the Phenol: 3,4-Dimethylphenol is dissolved in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF). A base, typically an alkali carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. The reaction mixture is typically stirred at room temperature until the deprotonation is complete.

-

Nucleophilic Substitution: An ester of 2-bromobutanoic acid (e.g., ethyl 2-bromobutanoate) is added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the bromide ion from the α-carbon of the butanoate ester. The reaction is often heated to reflux to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Hydrolysis of the Ester: Once the substitution reaction is complete, the resulting ester is hydrolyzed to the carboxylic acid. This is typically achieved by adding an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, and heating the mixture.

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with a strong mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This protonates the carboxylate, causing the carboxylic acid product to precipitate out of the aqueous solution. The solid product is then collected by filtration, washed with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Figure 1. A generalized workflow for the synthesis of 2-(phenoxy)butanoic acids.

Biological Activities and Structure-Activity Relationships (SAR) of Phenoxyalkanoic Acids

The biological effects of phenoxyalkanoic acids are highly dependent on the nature and position of substituents on the aromatic ring, as well as the structure of the alkanoic acid side chain.

Herbicidal Activity

One of the most well-known applications of this chemical class is in agriculture. Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-(2-methyl-4-chlorophenoxy)propionic acid (Mecoprop) are synthetic auxins.[1] At high concentrations, they induce uncontrolled growth in dicotyledonous plants (broadleaf weeds), leading to their demise.[1] The herbicidal activity is influenced by the substitution pattern on the phenoxy ring, with chlorine and methyl groups being common.[2]

Anti-inflammatory and Analgesic Activity

Certain phenoxyacetic and phenoxypropionic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The search for selective COX-2 inhibitors has driven the synthesis of numerous compounds in this class to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Antilipidemic Activity

The fibrate class of drugs, which are derivatives of phenoxyisobutyric acid (e.g., clofibrate, gemfibrozil), are used to lower high levels of triglycerides and cholesterol in the blood. These compounds act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism. A systematic study of alcoyl- and benzoyl-phenoxy-carboxylic acids revealed that modifications to the phenoxy ring and the carboxylic acid moiety significantly impact their antilipidemic activity.[4]

| Substituent/Structural Feature | General Effect on Biological Activity | Potential Application |

| Ring Position of Substituents | The position of substituents on the phenoxy ring is critical. For example, in herbicidal phenoxyacetic acids, substitution at the 2 and 4 positions is common.[2] | Herbicides, various pharmaceuticals |

| Nature of Ring Substituents | Electron-withdrawing groups (e.g., chlorine) or small alkyl groups (e.g., methyl) can significantly influence activity.[2] The introduction of a p-chlorobenzoyl moiety was found to enhance antilipidemic activity.[4] | Herbicides, Antilipidemics |

| Alkanoic Acid Chain Length | The length and branching of the carboxylic acid side chain affect potency and selectivity. Acetic, propionic, and butanoic acid derivatives all exhibit biological activities. | General drug design |

| Chirality of the α-Carbon | For compounds with a chiral center on the α-carbon of the alkanoic acid (e.g., phenoxypropionic and phenoxybutanoic acids), the biological activity often resides in only one of the enantiomers.[1] | Stereoselective drugs |

Table 1: Summary of Structure-Activity Relationships for Phenoxyalkanoic Acids.

Hypothetical Biological Signaling Pathway

Given the known activities of related compounds, a novel phenoxyalkanoic acid derivative like this compound would likely be screened for its ability to modulate pathways related to inflammation or metabolism. For instance, if it were to possess anti-inflammatory properties, it might inhibit the COX pathway, thereby reducing the production of prostaglandins.

Figure 2. A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action.

Conclusion and Future Directions

While this compound remains an obscure entity in the vast landscape of chemical and biological research, its structural classification within the phenoxyalkanoic acids provides a fertile ground for hypothesis-driven investigation. The rich history of this chemical class, spanning from agrochemicals to therapeutics for metabolic and inflammatory diseases, suggests that this particular compound, with its unique 3,4-dimethyl substitution pattern, could possess novel biological activities.

Future research should focus on the de novo synthesis and purification of this compound, followed by a comprehensive screening campaign to elucidate its biological profile. Initial assays could target known pathways associated with phenoxyalkanoic acids, such as PPAR agonism and COX enzyme inhibition. The results of such studies would finally bring this molecule out of the shadows of chemical catalogs and into the light of scientific discovery, potentially unlocking new therapeutic or agrochemical applications. Until such data becomes available, its properties and potential can only be inferred from the well-established and diverse activities of its chemical relatives.

References

- 1. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. A systematic antilipidemic structure-activity relationship study was carried out on a series of alcoyl- and benzoyl-phenoxy-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(3,4-Dimethylphenoxy)butanoic acid, a specialty chemical with potential applications in chemical synthesis and drug discovery. This document outlines its chemical identity, physical properties, a proposed synthesis protocol, and a visual representation of the synthetic workflow. Due to the limited availability of published data for this specific compound, this guide also highlights areas where further research is needed.

Chemical Identity and Properties

This compound is a carboxylic acid derivative of 3,4-dimethylphenol. Its core structure consists of a butanoic acid moiety linked to a 3,4-dimethylphenyl group via an ether linkage.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) number for this compound is 25140-78-7 [1].

Common synonyms for this compound include:

-

2-(3,4-Dimethyl-phenoxy)-butyric acid[1]

-

Butanoic acid, 2-(3,4-dimethylphenoxy)-

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Melting Point | 73 °C | [1] |

| Boiling Point | 342.6 °C at 760 mmHg | [1] |

| Flash Point | 128.9 °C | [1] |

| pKa (Predicted) | 3.28 ± 0.10 | [1] |

Synthesis of this compound

Proposed Experimental Protocol

This protocol is a general procedure based on the synthesis of related phenoxybutanoic acids and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 2-(3,4-Dimethylphenoxy)butanoate

-

Reagents and Materials:

-

3,4-Dimethylphenol

-

Ethyl 2-bromobutanoate

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Procedure:

-

To a round-bottom flask, add 3,4-dimethylphenol (1.0 eq) and anhydrous acetone.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes to form the phenoxide.

-

Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone under reduced pressure to obtain the crude ethyl 2-(3,4-dimethylphenoxy)butanoate.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Hydrolysis to this compound

-

Reagents and Materials:

-

Ethyl 2-(3,4-dimethylphenoxy)butanoate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol/Water or Tetrahydrofuran/Water solvent system

-

Hydrochloric acid (HCl) (e.g., 1 M)

-

Beaker

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve the purified ethyl 2-(3,4-dimethylphenoxy)butanoate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-6 hours, monitoring the hydrolysis by TLC.

-

Once the ester is consumed, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

-

The product, this compound, may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Collect the precipitate by filtration and wash with cold water, or dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Visualized Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is a lack of publicly available data on the biological activity, mechanism of action, and potential signaling pathway interactions of this compound. Further research, including in vitro and in vivo studies, is required to elucidate its pharmacological profile.

Conclusion

This technical guide has provided the essential chemical information for this compound (CAS No. 25140-78-7), including its physicochemical properties and a detailed, albeit proposed, synthesis protocol. The provided synthesis workflow offers a viable route for obtaining this compound for research purposes. The absence of biological data underscores the opportunity for novel investigations into the potential therapeutic applications of this molecule. Researchers and scientists are encouraged to use this guide as a foundational resource for their studies involving this compound.

References

An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)butanoic Acid

This technical guide provides a comprehensive overview of 2-(3,4-Dimethylphenoxy)butanoic acid, including its chemical identity, physicochemical properties, a plausible synthesis protocol, and a discussion of its potential biological context based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Nomenclature

The compound of interest is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name precisely describes its molecular structure, which consists of a butanoic acid moiety linked at the second carbon to a 3,4-dimethylphenoxy group through an ether bond.

A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

-

2-(3,4-Dimethyl-phenoxy)-butyric acid[1]

-

MFCD02609523[1]

-

MLS000089074[1]

-

SCHEMBL8615615[1]

-

CHEMBL1485176[1]

-

DTXSID90390583[1]

The Chemical Abstracts Service (CAS) registry number for this compound is 25140-78-7 .[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.257 g/mol | [1] |

| Melting Point | 73 °C | [1] |

| Boiling Point | 342.6°C at 760 mmHg | [1] |

| Flash Point | 128.9°C | [1] |

| Vapor Pressure | 2.86E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.52 | [1] |

| pKa (Predicted) | 3.28 ± 0.10 | [1] |

Synthesis Methodology

While a specific detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible and widely used method for the preparation of such aryloxyalkanoic acids is the Williamson ether synthesis . This method involves the reaction of a phenoxide with an alkyl halide.

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and may require optimization for this specific target molecule.

Materials:

-

3,4-Dimethylphenol

-

Ethyl 2-bromobutanoate

-

Sodium hydroxide (NaOH) or other suitable base

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetone)

-

Hydrochloric acid (HCl) for acidification

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask, dissolve 3,4-dimethylphenol in a suitable aprotic polar solvent. Add an equimolar amount of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium 3,4-dimethylphenoxide in situ. The reaction mixture is typically stirred at room temperature until the deprotonation is complete.

-

Nucleophilic Substitution: To the solution containing the phenoxide, add ethyl 2-bromobutanoate dropwise. The reaction mixture is then heated to a temperature typically ranging from 50 to 100°C and stirred for several hours to allow for the nucleophilic substitution to occur, forming the ethyl ester of this compound. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Ester Hydrolysis: After the reaction is complete, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like diethyl ether. The organic layers are combined and washed with brine. To hydrolyze the ester, the organic solvent is evaporated, and the resulting crude ester is refluxed with an aqueous solution of a strong base (e.g., NaOH).

-

Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a dilute solution of hydrochloric acid until the pH is acidic. The acidification will precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield the final product of high purity.

Synthesis Workflow Diagram

The logical flow of the proposed Williamson ether synthesis is depicted in the following diagram.

Caption: Proposed Williamson ether synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

However, it is worth noting that various derivatives of butanoic acid (also known as butyric acid) have been investigated for their biological activities. For instance, certain butyric acid derivatives have been explored for their potential roles in the treatment of inflammatory bowel diseases and as histone deacetylase (HDAC) inhibitors in cancer therapy. The biological relevance of the specific structural features of this compound, namely the dimethylphenoxy moiety at the second position of the butanoic acid chain, would require dedicated biological and pharmacological studies.

Researchers interested in the potential therapeutic applications of this compound may consider screening it in assays related to inflammation, cell proliferation, and epigenetic modulation.

Conclusion

This technical guide has summarized the available information on this compound. The IUPAC name, synonyms, and key physicochemical properties have been presented. A plausible synthetic route via the Williamson ether synthesis has been detailed, providing a practical starting point for its laboratory preparation. While direct biological data for this specific compound is currently unavailable, the broader context of butanoic acid derivatives suggests potential avenues for future research into its pharmacological properties. Further experimental investigation is necessary to elucidate the biological activity and potential therapeutic applications of this compound.

References

"2-(3,4-Dimethylphenoxy)butanoic acid" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available physical and chemical properties of 2-(3,4-Dimethylphenoxy)butanoic acid. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols for its synthesis, purification, analysis, and specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are not publicly available. Furthermore, there is no readily accessible information regarding the biological activity or associated signaling pathways of this compound. This document presents the known data to serve as a foundational reference for researchers and professionals interested in this molecule.

Introduction

This compound is a carboxylic acid derivative with a distinct phenoxybutanoic acid scaffold. The presence of the dimethylphenoxy group suggests potential for various chemical modifications and biological interactions. This guide aims to consolidate the known physical and chemical characteristics of this compound to aid in future research and development endeavors.

Physical and Chemical Properties

The available quantitative data for this compound are summarized in the table below. These properties are primarily sourced from chemical supplier databases.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 25140-78-7 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Melting Point | 73 °C | [1] |

| Boiling Point | 342.6 °C at 760 mmHg | [1] |

| Flash Point | 128.9 °C | [1] |

| pKa (Predicted) | 3.28 ± 0.10 | [1] |

| Vapor Pressure | 2.86E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.52 | [1] |

| Density | 1.093 g/cm³ | [1] |

| LogP | 2.54540 | [1] |

Experimental Protocols

A thorough search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. While general methods for the synthesis of phenoxyalkanoic acids exist, no procedure has been published for this particular molecule.

General Synthetic Approach (Hypothetical)

A plausible synthetic route could involve the Williamson ether synthesis, a common method for preparing ethers. This would typically involve the reaction of 3,4-dimethylphenol with a suitable 2-bromobutanoate ester, followed by hydrolysis of the ester to the carboxylic acid.

Note: This is a generalized and hypothetical workflow. The specific reaction conditions, such as temperature, reaction time, and purification methods, would require experimental optimization.

Spectral Data

No experimental or published ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data specifically for this compound could be located in the public domain. Researchers undertaking the synthesis of this compound would need to perform these analyses for structural confirmation.

Biological Activity and Signaling Pathways

There is currently no available information in scientific literature or biological activity databases regarding the pharmacological, toxicological, or any other biological effects of this compound. Consequently, no signaling pathways involving this compound can be described.

Conclusion

This compound is a compound for which basic physical and chemical properties are known, primarily from commercial sources. However, a significant information gap exists regarding its synthesis, analytical characterization, and biological activity. This guide highlights the need for foundational research to elucidate these aspects. The hypothetical synthetic workflow provided can serve as a starting point for chemists aiming to prepare this molecule for further study. Future investigations are required to uncover the potential applications of this compound in materials science, pharmacology, or other scientific disciplines.

References

Spectroscopic and Structural Elucidation of 2-(3,4-Dimethylphenoxy)butanoic Acid: A Technical Overview

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(3,4-Dimethylphenoxy)butanoic acid. These predictions are derived from the known spectral characteristics of similar molecules, such as butanoic acid and its derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 4.5 - 4.8 | Triplet (t) | 6.0 - 7.0 |

| H-3 | 1.8 - 2.0 | Sextet (sxt) | 7.0 - 8.0 |

| H-4 | 0.9 - 1.1 | Triplet (t) | 7.0 - 8.0 |

| Ar-H (ortho to O) | 6.6 - 6.8 | Doublet (d) | 8.0 - 9.0 |

| Ar-H (meta to O) | 6.8 - 7.0 | Doublet (d) | 8.0 - 9.0 |

| Ar-H (para to O) | 6.9 - 7.1 | Singlet (s) | - |

| Ar-CH₃ | 2.1 - 2.3 | Singlet (s) | - |

| Ar-CH₃ | 2.1 - 2.3 | Singlet (s) | - |

| COOH | 10.0 - 12.0 | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (COOH) | 175 - 180 |

| C-2 | 75 - 80 |

| C-3 | 25 - 30 |

| C-4 | 10 - 15 |

| Ar-C (ipso, C-O) | 155 - 160 |

| Ar-C (ipso, C-CH₃) | 130 - 135 |

| Ar-C (ipso, C-CH₃) | 135 - 140 |

| Ar-CH | 115 - 125 |

| Ar-CH₃ | 15 - 20 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium to Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-O (Ether) | 1200 - 1250 | Strong |

| C-O (Carboxylic Acid) | 1250 - 1350 | Strong |

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Fragment Ion | Significance |

| 208 | [M]⁺ | Molecular Ion |

| 163 | [M - COOH]⁺ | Loss of carboxylic acid group |

| 135 | [M - CH(CH₂CH₃)COOH]⁺ | Cleavage of the ether bond |

| 107 | [C₇H₇O]⁺ | Fragment of the dimethylphenoxy group |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and identifying the molecular structure. Electrospray Ionization (ESI) is a softer technique that can be used to primarily observe the molecular ion.

-

Mass Analysis : Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition : Record the mass-to-charge ratio (m/z) of the ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel chemical compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted data and generalized protocols serve as a valuable resource for researchers involved in the synthesis, identification, and analysis of this and related compounds. Experimental verification of this data is essential for definitive structural confirmation.

Topic: A Proposed Mechanism of Action and Framework for Experimental Validation for 2-(3,4-Dimethylphenoxy)butanoic acid as a Synthetic Auxin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic auxins, particularly those of the phenoxycarboxylic acid class, represent some of the most significant and widely utilized herbicides in modern agriculture. Their efficacy stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a catastrophic overload of the plant's endogenous hormonal signaling pathways. This guide focuses on the presumed mechanism of action for 2-(3,4-Dimethylphenoxy)butanoic acid, a member of this chemical family. While direct experimental data for this specific molecule is not extensively published, its structural similarity to well-characterized phenoxy auxins like 2,4-D allows for the construction of a robust mechanistic hypothesis. This document outlines this proposed mechanism, grounded in the canonical auxin signaling pathway involving the TIR1/AFB co-receptor complex. Furthermore, it serves as a practical whitepaper, providing detailed, field-proven experimental protocols required to rigorously validate the binding, signaling, and physiological effects of this compound, thereby establishing its precise mode of action.

Introduction: The Double-Edged Sword of Auxin Mimicry

The plant hormone auxin, primarily indole-3-acetic acid (IAA), is a master regulator of plant physiology, governing processes from embryogenesis to root formation and tropic responses[1]. At physiological concentrations, it orchestrates normal growth and development. Synthetic auxins, however, act as molecular Trojan horses. They are designed to be more resistant to degradation by the plant's metabolic machinery than natural IAA, leading to their persistence and accumulation[2]. This sustained, high-level signal overwhelms the plant's homeostatic controls, transforming growth-regulating processes into lethal disruptions[2][3].

This compound belongs to the phenoxycarboxylic acid family of synthetic auxins. These compounds are characterized by their selective herbicidal activity, proving highly effective against broadleaf (dicot) weeds while generally sparing grass (monocot) crops[3][4]. This selectivity is attributed to factors such as differential translocation and metabolism in tolerant species[3]. The primary herbicidal action is not due to a single lethal event but rather a cascade of disruptions in multiple growth processes, including cell wall plasticity, nucleic acid metabolism, and protein synthesis[5][6].

This guide will dissect the core molecular events that are initiated upon perception of a synthetic auxin like this compound, from receptor binding to the downstream physiological chaos that culminates in plant death.

Core Mechanism of Action: Hijacking the Canonical Auxin Signaling Pathway

The central model for auxin perception and response involves a trio of key protein families: the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors[7]. Synthetic auxins exploit this pathway by acting as a persistent molecular glue.

Perception at the TIR1/AFB Co-Receptor Complex

The primary receptors for auxin are the F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its five homologs, the AUXIN SIGNALING F-BOX proteins (AFB1-5)[2]. These proteins are substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[8].

Crucially, neither TIR1/AFB nor an Aux/IAA protein alone can bind auxin with high efficiency. Instead, auxin perception requires the formation of a co-receptor complex, where the auxin molecule sits in a pocket formed at the interface of the TIR1/AFB and Aux/IAA proteins[9][10][11]. The synthetic auxin, this compound, is presumed to function by binding within this pocket, effectively stabilizing the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein[2]. Different combinations of the 6 TIR1/AFBs and 29 Aux/IAAs in Arabidopsis can form numerous co-receptors with a wide range of auxin-binding affinities, which may contribute to the complexity of auxin responses[9][11].

Degradation of Aux/IAA Repressors

In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, preventing them from regulating their target genes[9]. The binding of a synthetic auxin like this compound stabilizes the TIR1/AFB-Aux/IAA interaction, marking the Aux/IAA protein for ubiquitination by the SCF complex. This polyubiquitin tag is a signal for the 26S proteasome, which rapidly degrades the Aux/IAA repressor[2][8].

Because synthetic auxins are more stable than IAA, they cause a sustained and relentless degradation of Aux/IAA proteins. This continuous removal of repressors is a critical step in their herbicidal action.

Derepression of ARFs and Gene Expression Overload

With the Aux/IAA repressors eliminated, the ARF transcription factors are free to bind to Auxin Response Elements (AREs) in the promoters of hundreds of downstream genes, leading to a massive and uncontrolled transcriptional activation[7][12]. Key early-response genes include:

-

GH3 family: These genes encode enzymes that conjugate amino acids to auxins, a mechanism plants use to inactivate excess hormone. While activated, this response is insufficient to counter the flood of stable synthetic auxin.

-

SAURs (Small Auxin Up-Regulated RNAs): These genes are involved in promoting cell elongation. Their overexpression contributes to the abnormal growth seen in affected plants[12].

-

ACS (1-aminocyclopropane-1-carboxylate synthase): This is the rate-limiting enzyme in the biosynthesis of ethylene[2][13].

Downstream Physiological Disruption and Herbicidal Effects

The massive transcriptional reprogramming induced by the synthetic auxin leads to a cascade of physiological disturbances that ultimately kill the plant.

Ethylene and Abscisic Acid (ABA) Overproduction

The over-induction of ACS genes leads to a surge in ethylene production[5][6]. Ethylene is a stress hormone that promotes senescence, leaf abscission, and epinasty (the downward bending of leaves), all classic symptoms of auxin herbicide injury[5].

More recent research points to the rapid accumulation of another stress hormone, abscisic acid (ABA), as a primary driver of plant death[13]. Synthetic auxins trigger a massive upregulation of the key ABA biosynthesis gene 9-cis-epoxycarotenoid dioxygenase (NCED). This leads to sustained high levels of ABA, which in turn causes widespread shutdown of photosynthesis-related genes, stomatal closure, and ultimately, senescence and death[13].

Uncontrolled Growth and Morphological Distortion

The primary action of auxins is to promote cell elongation and division[3]. When subjected to a synthetic auxin overdose, susceptible plants exhibit rapid, uncontrolled, and disorganized growth. Stems twist and curl (epinasty), leaves become malformed, and tumor-like calluses may form on stems and roots[4]. This unsustainable growth depletes the plant's energy reserves and disrupts the vascular tissues (phloem and xylem), impairing the transport of water and nutrients.

Framework for Experimental Validation

To confirm that this compound acts via the proposed mechanism, a series of well-established assays must be performed. The following protocols provide a self-validating system to interrogate its molecular and physiological activity.

Quantitative Data Summary: Benchmarking Against Known Auxins

The binding affinity of a synthetic auxin to different TIR1/AFB receptors is a key determinant of its activity. The goal of a binding assay would be to determine the dissociation constant (KD) for this compound and compare it to known auxins.

| Compound | Receptor | KD (nM) | Source |

| IAA (Natural Auxin) | TIR1-IAA7 | 13.84 ± 4.63 | [9] |

| IAA (Natural Auxin) | TIR1-IAA14 | ~10 | [9] |

| IAA (Natural Auxin) | TIR1-IAA12 | 270.25 ± 54.09 | [14] |

| Picloram (Synthetic) | AFB5-IAA7 | High Affinity | [9] |

| Picloram (Synthetic) | TIR1-IAA7 | Low Affinity | [9] |

| 2,4-D (Synthetic) | TIR1 | Binds effectively | [2] |

This table summarizes representative affinity data from the literature to provide context for the values that would be generated experimentally for this compound.

Protocol 1: Receptor-Ligand Binding Affinity via Surface Plasmon Resonance (SPR)

Causality: This assay directly measures the physical interaction between the synthetic auxin and its putative receptor targets (TIR1/AFB proteins). A low KD value would provide strong evidence that the compound binds the receptor, which is the first step in the signaling cascade.

Methodology:

-

Protein Expression: Express and purify recombinant TIR1, AFB2, and AFB5 proteins (representing different clades) from E. coli or an insect cell system.[15]

-

Immobilization: Covalently attach the purified receptor proteins to the surface of an SPR sensor chip (e.g., a CM5 chip).

-

Binding Analysis:

-

Flow a running buffer over the chip surface to establish a stable baseline.

-

Inject a series of increasing concentrations of this compound over the surface. The binding of the compound to the immobilized receptor causes a change in the refractive index, which is measured in real-time as Response Units (RU). This is the 'association' phase.

-

Replace the analyte solution with running buffer. The compound dissociates from the receptor, and the RU signal decreases. This is the 'dissociation' phase.

-

-

Data Processing:

-

Subtract the signal from a reference flow cell to correct for non-specific binding.

-

Fit the resulting sensorgram curves to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

-

Protocol 2: Auxin-Induced Gene Expression via RT-qPCR

Causality: This experiment validates that receptor binding translates into the expected downstream transcriptional response. A rapid and significant increase in the mRNA levels of early auxin-responsive genes following treatment provides functional evidence of pathway activation.

Methodology:

-

Plant Material and Treatment: Grow Arabidopsis thaliana seedlings in liquid culture for 7-10 days. Treat the seedlings with a mock solution (DMSO) or a working concentration (e.g., 10 µM) of this compound. Collect tissue samples at time points such as 0, 30, 60, and 120 minutes.

-

RNA Extraction and cDNA Synthesis: Immediately freeze tissue in liquid nitrogen. Extract total RNA using a commercial kit and assess its quality and quantity. Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcriptase kit.

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions using a SYBR Green master mix, the synthesized cDNA, and primers specific for target genes (e.g., IAA1, GH3.3, ACS8, NCED3) and a stable reference gene (e.g., UBQ10).

-

Run the qPCR reaction on a thermal cycler.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Determine the relative expression level of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the time-zero or mock-treated control. A significant fold-change indicates gene induction.

-

Conclusion

This compound is strongly predicted to function as a synthetic auxin by co-opting the plant's native TIR1/AFB signaling pathway. Its mechanism involves binding to the TIR1/AFB-Aux/IAA co-receptor complex, which triggers the proteasomal degradation of Aux/IAA transcriptional repressors. The resulting derepression of ARF transcription factors leads to a massive and uncontrolled expression of auxin-responsive genes. This transcriptional chaos precipitates a fatal cascade of physiological events, including the overproduction of ethylene and ABA, leading to uncontrolled growth, senescence, and ultimately, plant death. While this model is built upon extensive research into the phenoxyacetic acid class of herbicides, the specific binding affinities, receptor preferences, and downstream effects of this compound require direct experimental validation using the robust methodologies outlined in this guide. Such studies are essential for a complete understanding of its herbicidal profile and for the continued development of effective crop protection solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 7. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 9. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. | BioGRID [thebiogrid.org]

- 11. [PDF] A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin | Semantic Scholar [semanticscholar.org]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of 2-(3,4-Dimethylphenoxy)butanoic acid: An In-depth Technical Guide

Disclaimer: No direct toxicological studies have been identified for 2-(3,4-Dimethylphenoxy)butanoic acid. The following information is based on a read-across approach from the structurally similar and well-studied compound, 2,4-dichlorophenoxyacetic acid (2,4-D), a common phenoxy herbicide. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Due to the absence of direct toxicity data for this compound, this technical guide provides a preliminary toxicological assessment based on the available data for the structural analog, 2,4-dichlorophenoxyacetic acid (2,4-D). Phenoxy herbicides, like 2,4-D, are known to act as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible plants. In mammals, the acute toxicity of 2,4-D is generally considered to be low to moderate. This document summarizes the available quantitative toxicity data, details relevant experimental protocols for toxicological assessment, and visualizes key experimental workflows and the proposed mechanism of action.

Quantitative Toxicity Data (Read-Across from 2,4-D)

The following tables summarize the acute toxicity and cytotoxicity data available for 2,4-dichlorophenoxyacetic acid (2,4-D).

Table 1: Acute Toxicity of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 639 - 1646 | [1][2] |

| Mouse | Oral | 138 - 347 | [2][3] |

| Dog | Oral | 100 | [3] |

| Hamster | Oral | 500 | [3] |

| Rabbit | Dermal | 1829 - >2000 | [2] |

Table 2: Cytotoxicity of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Derivatives

| Cell Line | Compound | IC50 (µM) | Exposure Time | Assay | Reference |

| MKN74 (gastric cancer) | 1-(2,4-Dichlorophenoxy)acetyl-4-(1-naphtyl)thiosemicarbazide | 631.45 | 24 h | MTT | [4] |

| BJ (normal fibroblasts) | 1-(2,4-Dichlorophenoxy)acetyl-4-(1-naphtyl)thiosemicarbazide | 137.38 | 24 h | MTT | [4] |

Genotoxicity and Other Toxicological Endpoints (Read-Across from 2,4-D)

Studies on 2,4-D have shown mixed results regarding its genotoxicity. Some studies indicate that 2,4-D can induce DNA damage and sister chromatid exchange in mammalian cells in vitro.[5] However, other reviews suggest a lack of genotoxic effects under physiological conditions.[6] The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in experimental animals and inadequate evidence in humans.[1]

Exposure to high concentrations of 2,4-D has been associated with neurotoxic, immunosuppressive, and hepatotoxic effects.[7] The mechanism of toxicity is thought to involve the induction of oxidative stress.[1][7][8]

Experimental Protocols

This method is designed to assess the acute oral toxicity of a substance.[3][4][9][10]

-

Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study. Subsequent animals are dosed at higher or lower fixed dose levels (5, 50, 300, 2000 mg/kg) in a stepwise manner until the dose causing evident toxicity or mortality is identified.

-

Main Study: Groups of at least 5 animals of a single sex (typically females) are dosed with the test substance at the selected starting dose.

-

Dosing: The substance is administered as a single oral dose via gavage. Animals are fasted prior to dosing.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[8][11][12][13][14]

-

Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Procedure (Plate Incorporation Method):

-

The test compound, the bacterial culture, and (if used) the S9 mix are combined in molten top agar.

-

This mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[15][16][17]

-

Cell Plating: Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Visualizations

Figure 1: General experimental workflow for preliminary toxicity assessment.

Figure 2: Simplified signaling pathway of synthetic auxin herbicides.

References

- 1. Oxidative stress as a mechanism for toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D): studies with goldfish gills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader | PLOS One [journals.plos.org]

- 7. 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 10. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 11. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. my.ucanr.edu [my.ucanr.edu]

Environmental Fate and Degradation of 2-(3,4-Dimethylphenoxy)butanoic Acid: A Technical Guide

Disclaimer: Direct experimental data on the environmental fate and degradation of 2-(3,4-Dimethylphenoxy)butanoic acid is limited in publicly available scientific literature. This guide provides an in-depth analysis based on the well-studied and structurally similar phenoxy herbicide, 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), as a surrogate. The principles and data presented are intended to provide a robust framework for understanding the likely environmental behavior of this compound.

Introduction

This compound belongs to the phenoxyalkanoic acid class of herbicides. Understanding the environmental fate and degradation of this compound is critical for assessing its potential ecological impact and for ensuring its safe and responsible use. This technical guide synthesizes available information on analogous compounds to provide a comprehensive overview of the expected environmental behavior, degradation pathways, and ecotoxicological profile of this compound. The primary surrogate used for this analysis is 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), a widely studied phenoxybutanoic acid herbicide.

Physicochemical Properties and Environmental Mobility

Environmental Degradation Pathways

The primary routes of dissipation for phenoxy herbicides in the environment are microbial degradation, photodegradation, and to a lesser extent, hydrolysis.

Biodegradation

Microbial degradation is the most significant process for the breakdown of phenoxy herbicides in soil and aquatic environments. The biodegradation of 2,4-DB, a close structural analog, proceeds via β-oxidation of the butanoic acid side chain to yield the more phytotoxic 2,4-dichlorophenoxyacetic acid (2,4-D). This is a critical activation step in susceptible plants. Subsequently, the molecule undergoes further degradation.

The initial steps in the microbial degradation of many phenoxy herbicides are catalyzed by α-ketoglutarate-dependent dioxygenases encoded by genes such as the tfdA gene family.[1][2] These enzymes cleave the ether bond, separating the aromatic ring from the aliphatic side chain. The resulting catechols are then subject to ring cleavage and further metabolism, ultimately leading to mineralization to carbon dioxide and water.[3][4][5]

Proposed Biodegradation Pathway of this compound (by analogy to 2,4-DB and 2,4-D)

Caption: Proposed microbial degradation pathway for this compound.

Photodegradation

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. For phenoxy herbicides, this process can occur in water and on soil surfaces. The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of photosensitizing substances in the environment.[1][6] The photolysis half-life of 2,4-D in water can range from a few days to several weeks.[3][7]

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For phenoxyalkanoic acids, the ether linkage is generally stable to hydrolysis under neutral and acidic conditions. However, the rate of hydrolysis can increase under alkaline conditions (high pH).[3] For ester formulations of phenoxy herbicides, hydrolysis to the parent acid is a more significant process.

Quantitative Environmental Fate Data (Surrogate: 2,4-DB)

The following tables summarize quantitative data for the environmental fate of 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), which serves as a surrogate for this compound.

Table 1: Environmental Persistence of 2,4-DB

| Environmental Compartment | Degradation Process | Half-life (t½) | Conditions |

| Soil | Aerobic Biodegradation | 2 - 10 days | Varies with soil type, temperature, and microbial population |

| Soil | Anaerobic Biodegradation | 30 - 100 days | Slower degradation under anaerobic conditions |

| Water | Photolysis | 10 - 50 days | pH dependent; faster at higher pH |

| Water | Hydrolysis | Stable at pH 5-7 | Half-life > 1 year |

| Water-Sediment System | Aerobic | 7 - 20 days | Degradation in both water and sediment phases |

Note: The data presented are compiled from various sources and represent a range of reported values.

Table 2: Bioaccumulation Potential of Phenoxy Herbicides (Surrogate Data)

| Organism | Parameter | Value | Notes |

| Fish (general) | Bioconcentration Factor (BCF) | < 1 - 10 L/kg | Low potential for bioconcentration[6][8] |

| Algae | Bioaccumulation Factor (BAF) | 6 - 20 L/kg | Moderate accumulation in primary producers[9] |

Note: Bioaccumulation is the net uptake of a chemical from all sources (water, food, sediment), while bioconcentration refers to uptake from water only.[10][11]

Table 3: Ecotoxicity of 2,4-DB

| Trophic Level | Organism | Endpoint | Value (mg/L) |

| Algae | Pseudokirchneriella subcapitata | EC₅₀ (72h, growth inhibition) | 1.5 - 10 |

| Invertebrate | Daphnia magna | EC₅₀ (48h, immobilization) | 10 - 50 |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | LC₅₀ (96h) | 5 - 20 |

| Fish | Bluegill Sunfish (Lepomis macrochirus) | LC₅₀ (96h) | 10 - 30 |

EC₅₀: The concentration that causes an effect in 50% of the test population. LC₅₀: The concentration that is lethal to 50% of the test population.[12][13][14][15]

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are used to evaluate the environmental fate of chemicals.[16][17][18][19][20][21][22]

Soil Biodegradation Study (based on OECD Guideline 307)

This study aims to determine the rate and route of degradation of a test substance in soil under aerobic and anaerobic conditions.

Caption: Workflow for a soil biodegradation study.

Methodology:

-

Soil Selection and Preparation: Representative agricultural soils are collected, sieved (<2mm), and characterized for properties like pH, organic carbon content, and texture. The soil is pre-incubated to stabilize microbial activity.[23][24][25]

-

Application of Test Substance: The soil is treated with the ¹⁴C-labeled test substance at a concentration relevant to its intended use.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture level. For aerobic studies, a continuous flow of CO₂-free, humidified air is passed through the incubation vessels. For anaerobic studies, the soil is typically flooded and purged with nitrogen after an initial aerobic phase.

-

Sampling and Analysis: Soil samples are collected at various time points. Volatile organic compounds and ¹⁴CO₂ are trapped. Soil samples are extracted with appropriate solvents.

-

Quantification and Identification: The parent compound and its degradation products in the extracts are quantified and identified using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[26][27] The amount of ¹⁴CO₂ and volatile metabolites is determined by Liquid Scintillation Counting (LSC).

Aquatic Photodegradation Study (based on OECD Guideline 316)

This study evaluates the degradation of a chemical in water when exposed to light.

Caption: Workflow for an aquatic photodegradation study.

Methodology:

-

Solution Preparation: A sterile, buffered aqueous solution of the test substance is prepared. The use of a ¹⁴C-labeled compound is recommended.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature. A dark control is run in parallel to account for any abiotic degradation not caused by light.[12][28]

-

Sampling and Analysis: Aliquots of the solution are taken at different time intervals and analyzed for the concentration of the parent compound and any photoproducts using HPLC or LC-MS/MS.

-

Data Analysis: The rate of photodegradation and the half-life of the compound are calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.

Conclusion

While direct data for this compound is scarce, the extensive information available for its structural analogs, particularly 2,4-DB and 2,4-D, provides a strong basis for predicting its environmental behavior. It is anticipated that this compound will be moderately persistent in the environment, with microbial degradation being the primary route of dissipation in both soil and aquatic systems. Its potential for bioaccumulation is expected to be low. The ecotoxicological profile is likely to be similar to other phenoxy herbicides, with moderate toxicity to aquatic organisms. Further experimental studies on this compound are warranted to confirm these predictions and to provide specific data for comprehensive environmental risk assessments.

References

- 1. Subchronic Toxicity of 2,4‐Dichlorophenoxyacetic Acid (2,4‐D) to Early Life Stages of Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Use of the bioaccumulation factor to screen chemicals for bioaccumulation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. Bioconcentration - Wikipedia [en.wikipedia.org]

- 11. What Is the Difference between the Bioaccumulation Factor (BAF) and the Bioconcentration Factor (BCF) in Aquatic Toxicology? → Learn [pollution.sustainability-directory.com]

- 12. sitem.herts.ac.uk [sitem.herts.ac.uk]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. Toxic and genotoxic effects of the 2,4-dichlorophenoxyacetic acid (2,4-D)-based herbicide on the Neotropical fish Cnesterodon decemmaculatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Algal EC50 toxicity data - ECETOC [ecetoc.org]

- 16. epa.gov [epa.gov]

- 17. files.chemicalwatch.com [files.chemicalwatch.com]

- 18. oecd.org [oecd.org]

- 19. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 20. epa.gov [epa.gov]

- 21. epa.gov [epa.gov]

- 22. epa.gov [epa.gov]

- 23. invasive.org [invasive.org]

- 24. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 25. extensionpubs.unl.edu [extensionpubs.unl.edu]

- 26. epa.gov [epa.gov]

- 27. scielo.br [scielo.br]

- 28. epa.gov [epa.gov]

An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)butanoic Acid and Related Phenoxyalkanoic Acids

Introduction

2-(3,4-Dimethylphenoxy)butanoic acid belongs to the broader class of phenoxyalkanoic acids, a group of compounds with diverse biological activities and applications, ranging from herbicides to potential therapeutic agents. While specific literature on this compound is limited, this guide provides a comprehensive review of the existing knowledge on related phenoxyalkanoic and phenoxybutanoic acid derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological activities, and potential mechanisms of action of this class of compounds. The data and protocols are drawn from studies on structurally similar molecules and provide a foundational understanding for future research and development of this compound and its analogs.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. However, data for related phenoxyalkanoic acids can provide valuable reference points.

| Property | 4-(2,4-Dimethylphenoxy)butanoic acid | 2-(4-Methoxyphenyl)butanoic acid | 4-(3,4-Dimethoxyphenyl)butanoic acid |

| Molecular Formula | C₁₂H₁₆O₃ | C₁₁H₁₄O₃ | C₁₂H₁₆O₄ |

| Molecular Weight | 208.25 g/mol | 194.23 g/mol | 224.25 g/mol |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| XLogP3-AA | Not available | 2.3 | 1.6 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 4 |

| Rotatable Bond Count | 5 | 4 | 5 |

Synthesis and Experimental Protocols

The synthesis of phenoxyalkanoic acids, including this compound, generally follows established chemical methodologies. A common approach involves the reaction of a substituted phenol with an α-haloalkanoic acid or its ester under basic conditions.

General Synthesis of 2-Phenoxyalkanoic Acids

A widely used method for synthesizing phenoxyalkanoic acids is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an α-haloalkanoic acid ester, followed by hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Synthesis of a 2-Phenoxypropanoic Acid Derivative

This protocol is adapted from a general procedure for the synthesis of 2-(4-hydroxyphenoxy)alkanoic acids and can be modified for this compound.

Materials:

-

3,4-Dimethylphenol

-

Ethyl 2-bromobutanoate

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Methylene chloride

-

Water

Procedure:

-

Step 1: Etherification.

-

To a solution of 3,4-dimethylphenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-bromobutanoate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-(3,4-dimethylphenoxy)butanoate.

-

-

Step 2: Hydrolysis.

-

Dissolve the crude ester from Step 1 in a mixture of ethanol and 2N sodium hydroxide solution.

-

Reflux the mixture overnight.

-

After cooling, add water to the reaction mixture and wash with methylene chloride to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

-

The final product can be further purified by recrystallization or column chromatography.

-

Caption: General synthetic workflow for this compound.

Biological Activities and Signaling Pathways

Phenoxybutanoic acid derivatives have been investigated for a range of biological activities, primarily as antagonists of endothelin receptors and as anti-inflammatory agents.

Endothelin Receptor Antagonism

Certain phenoxybutanoic acid derivatives have shown potent antagonistic activity against endothelin-1 (ET-1) induced contractions, suggesting their potential in treating cardiovascular diseases like pulmonary arterial hypertension.[1] The mechanism involves blocking the endothelin A (ETA) receptor, which is a G-protein coupled receptor.

Caption: Simplified signaling pathway of endothelin receptor antagonism.

Anti-inflammatory Activity

Phenoxyacetic acid derivatives have been designed and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors.[2] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Caption: Mechanism of COX-2 inhibition by phenoxyacetic acid derivatives.

Quantitative Biological Activity Data

While specific data for this compound is not available, the following table summarizes the activity of related phenoxybutanoic acid derivatives as endothelin antagonists.

| Compound | Structure | IC₅₀ (nM) for ETA Receptor Binding | Antagonistic Activity (pA₂) |

| 6e | Benzo[d]thiazol-2-yl derivative | 2.8 | 8.56 |

| 6g | Benzofuran-2-yl derivative | 15.6 | 7.81 |

| BQ123 (Reference) | Cyclo(D-Trp-D-Asp-Pro-D-Val-Leu) | 1.4 | 8.85 |

| Data from: Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity.[1] |

Conclusion

This compound is a member of the phenoxyalkanoic acid class of compounds, which has demonstrated significant potential in medicinal chemistry. Although direct research on this specific molecule is scarce, the broader literature on related derivatives provides a strong foundation for future investigations. The synthetic routes are well-established, and the known biological activities, particularly as endothelin receptor antagonists and anti-inflammatory agents, suggest promising avenues for drug discovery and development. This guide serves as a comprehensive resource for researchers interested in exploring the therapeutic potential of this compound and its analogs, providing essential information on its synthesis, potential biological targets, and methodologies for its study. Further research is warranted to elucidate the specific properties and activities of this compound.

References

In-Depth Technical Guide: Safety Data Sheet for 2-(3,4-Dimethylphenoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for 2-(3,4-Dimethylphenoxy)butanoic acid (CAS No. 25140-78-7), based on available Safety Data Sheet (SDS) information. It is intended to inform researchers, scientists, and professionals in drug development about the potential hazards and safe handling procedures for this compound.

Chemical Identification and Properties

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 25140-78-7[1] |

| Molecular Formula | C₁₂H₁₆O₃[1] |

| Molecular Weight | 208.26 g/mol [1] |

| Synonyms | 2-(3,4-Dimethyl-phenoxy)-butyric acid |

Hazard Identification

According to the available Safety Data Sheet from Matrix Scientific, this compound is classified as an irritant.[1] The toxicological properties of this product have not been fully investigated.[2]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

GHS Label Elements

The following diagram illustrates the GHS labeling information for this compound.

Precautionary Measures

A summary of precautionary statements is provided below.

| Type | P-Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P272 | Contaminated work clothing should not be allowed out of the workplace. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | - | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

First-Aid Measures

In case of exposure, the following first-aid measures should be taken.[2]

| Exposure Route | First-Aid Measures |

| Inhalation | Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2] |

| Skin Contact | After contact with skin, wash with generous quantities of running water. Gently and thoroughly wash the affected area with running water and non-abrasive soap. Cool water may be used. Cover the affected area with an emollient. Seek medical attention. Wash any contaminated clothing before reusing.[2] |

| Eye Contact | Check for and remove any contact lenses. Immediately flush eyes with clean, running water for at least 15 minutes while keeping eyes open. Cool water may be used. Seek medical attention.[2] |

| Ingestion | Seek medical attention. |

Handling and Storage

Proper handling and storage procedures are critical to ensure safety.

| Aspect | Recommendations |

| Handling | Avoid prolonged exposure.[2] Use caution when handling.[2] Exposure to any chemical should be limited.[2] Do not breathe dust or vapor.[2] Have a safety shower and eye wash available.[2] Do not get in eyes, on skin, or on clothing.[2] |

| Storage | Keep container tightly closed.[2] Store in a cool, dry, well-ventilated place.[2] Ensure adequate ventilation during use.[2] Use only in a chemical fume hood.[2] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated or determined.[2] It is stated to be an irritant and may be harmful by ingestion and inhalation.[2] The material is irritating to mucous membranes and the upper respiratory tract.[2]

Quantitative Toxicological Data:

No quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values are available in the provided safety data sheets.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The GHS classifications are based on supplier-provided data, for which the underlying experimental details have not been disclosed.

Logical Relationships and Workflows

The following diagram illustrates the logical flow from hazard identification to the necessary safety precautions for handling this compound.